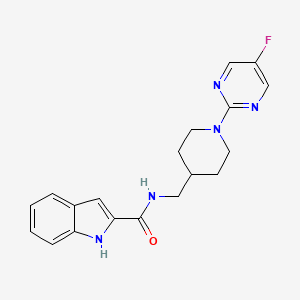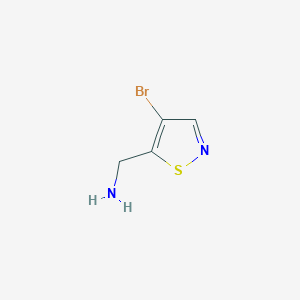
(4-Bromo-1,2-thiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Bromo-1,2-thiazol-5-yl)methanamine is a chemical that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, with a bromine atom and an amine group attached to it. This structure suggests potential reactivity due to the presence of the bromine atom, which is commonly involved in nucleophilic substitution reactions, and the amine group that can participate in various chemical transformations.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine, they do provide insights into related synthetic methods that could be adapted for its production. For instance, the nucleophilic aromatic substitution of a bromine atom in a related compound, 4-bromo-5-nitrophthalodinitrile, was achieved by using a 2-aminophenylamine residue . This suggests that a similar approach could potentially be employed for synthesizing (4-Bromo-1,2-thiazol-5-yl)methanamine by substituting the appropriate amine into a brominated thiazole precursor.
Molecular Structure Analysis
The molecular structure of (4-Bromo-1,2-thiazol-5-yl)methanamine would be characterized by the thiazole ring, which is known for its aromaticity and electron-rich nature due to the presence of nitrogen and sulfur atoms. The bromine atom attached to the ring is likely to be an activating group, making the compound more reactive towards nucleophiles. The amine group would be a site for further chemical modifications and could also influence the overall electron distribution in the molecule.
Chemical Reactions Analysis
The bromine atom in (4-Bromo-1,2-thiazol-5-yl)methanamine is a good leaving group, which makes it susceptible to nucleophilic substitution reactions. This could allow for the introduction of various nucleophiles to create a diverse array of derivatives. The amine group could also undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds, providing a pathway to a wide range of chemical transformations.
Physical and Chemical Properties Analysis
Although specific physical and chemical properties of (4-Bromo-1,2-thiazol-5-yl)methanamine are not provided in the papers, we can infer that the compound would likely be a solid at room temperature based on the properties of similar aromatic compounds. The presence of the bromine atom would increase its molecular weight and could affect its boiling point and density. The compound's solubility would depend on the nature of the solvent, with polar solvents likely being more effective due to the polar amine group.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound (4-Bromo-1,2-thiazol-5-yl)methanamine has been found to have potential applications in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin et al. (2020) elaborates on the synthesis and characterization of related compounds, highlighting their use as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Several derivatives of (4-Bromo-1,2-thiazol-5-yl)methanamine have been studied for their antimicrobial properties. Barot, Manna, and Ghate (2017) synthesized novel derivatives that showed promising antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Barot, Manna, & Ghate, 2017).
Anticancer Studies
In the context of anticancer research, Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes related to (4-Bromo-1,2-thiazol-5-yl)methanamine. Their study found that these complexes exhibit antimicrobial and anticancer activities, providing a new avenue for cancer treatment research (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Photovoltaic Applications
The compound also has potential applications in the field of photovoltaics. Lee et al. (2010) investigated polymers containing related thiazole derivatives, assessing their properties for use in organic photovoltaic cells. This research suggests the suitability of such compounds in the development of more efficient solar energy technologies (Lee et al., 2010).
Aluminium Detection
The derivatives of (4-Bromo-1,2-thiazol-5-yl)methanamine have been studied for their potential use in the detection of aluminium ions, which could be valuable in various scientific and industrial applications. Lambert et al. (2000) reported on fluorophores based on thiazoline derivatives for selective Al3+ detection, highlighting their potential utility in biological and environmental monitoring (Lambert et al., 2000).
Safety And Hazards
The safety information for “(4-Bromo-1,2-thiazol-5-yl)methanamine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(4-bromo-1,2-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGREBNMTPTWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,2-thiazol-5-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

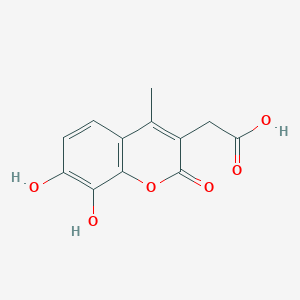
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)
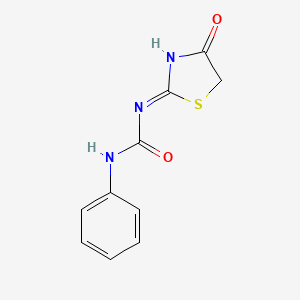
![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)
![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)
![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)
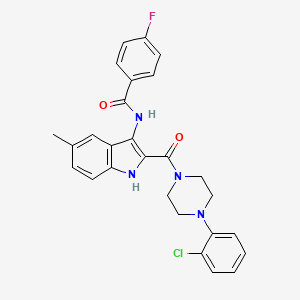
![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
